4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline
Description
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSIHNFDWYIROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377441 | |
| Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-89-4 | |
| Record name | 4-[(1H-Benzotriazol-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Benzotriazol-1-ylmethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination with Palladium Catalysis
A widely reported method involves reductive amination using palladium on carbon (Pd/C) as a catalyst. In this approach, a benzotriazole intermediate (e.g., 5,6-substituted benzotriazole) reacts with a nitroaniline derivative under hydrogenation conditions. For instance, 4-((5,6-R-1H-Benzo[d][1,triazol-1-yl)methyl)nitroaniline is reduced to the corresponding aniline using hydrated hydrazine and Pd/C in ethanol at 80°C for 1 hour. Post-reduction, the product is purified via hot filtration and recrystallization from ethanol, yielding 39–44% of the target compound.
Key parameters include:
-
Catalyst loading : Pd/C at 10% w/w relative to the substrate.
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Solvent system : Ethanol for solubility and inertness.
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Temperature : 80°C to accelerate reduction while minimizing side reactions.
This method is favored for its simplicity but faces challenges in yield optimization due to competing decomposition pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction offers an alternative route, leveraging triazole ring formation to anchor the aniline moiety. A triazole aldehyde precursor undergoes condensation with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in absolute ethanol under reflux. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to the final amine.
Critical considerations:
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Catalyst : Copper(I) iodide (CuI) at 5 mol% loading.
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Reaction time : 2–3 hours for complete conversion.
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Workup : Precipitation in ice water followed by recrystallization from ethanol-acetic acid.
Yields for this method range from 45% to 55%, with purity confirmed by HPLC (>95%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol emerges as the solvent of choice due to its ability to dissolve both polar benzotriazole intermediates and aromatic aniline derivatives. Elevated temperatures (80–100°C) enhance reaction kinetics but risk thermal degradation of the nitro group during reductive amination. Comparative studies show that dimethylformamide (DMF) accelerates coupling reactions but complicates purification due to high boiling points.
Catalytic Systems
Palladium and copper catalysts dominate synthetic protocols:
| Catalyst | Loading (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | 10 | 39–44 | 90–95 |
| CuI | 5 | 45–55 | 95–98 |
Pd/C excels in nitro group reduction, while CuI enables regioselective triazole formation.
Analytical Characterization Techniques
Spectroscopic Validation
1H NMR : The methylene bridge (-CH2-) between benzotriazole and aniline resonates as a singlet at δ 4.5–5.0 ppm. Aromatic protons from benzotriazole appear as multiplets at δ 7.5–8.5 ppm, while aniline NH2 protons are observed at δ 5.5–6.0 ppm.
13C NMR : The quaternary carbon linking the triazole and aniline moieties is detected at δ 50–55 ppm, with aromatic carbons in the δ 115–140 ppm range.
HRMS : Molecular ion peaks ([M+H]+) align with theoretical values (e.g., m/z 253.1084 for C13H13N4+).
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%) using a C18 column and acetonitrile-water gradient.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reactions Involving the Aniline Group
The aromatic amine participates in condensation and acylation reactions to form bioactive derivatives.
Condensation with Dicarboxylic Acids
Reaction with diacids (e.g., oxalic, malonic) yields bis-benzotriazole dicarboxamides:
Key Data :
-
Reagent Role : Triethylamine (TEA) deprotonates the aniline, activating it for nucleophilic attack on the carboxylic acid.
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Reaction Time : Varies with diacid reactivity (e.g., oxalic acid reacts faster than aromatic diacids) .
Acylation with Acyl Chlorides
Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) form amides under mild conditions:
| Acyl Chloride | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, TEA, 0°C to r.t., 2 h | 4-((Benzotriazolyl)methyl)acetanilide | 85% |
| Benzoyl chloride | THF, TEA, r.t., 4 h | 4-((Benzotriazolyl)methyl)benzamide | 89% |
Optimization :
Reactions Involving the Benzotriazole Moiety
The benzotriazole group enables click chemistry and photolabile transformations.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring participates in click reactions with azides:
| Azide | Conditions | Product | Yield |
|---|---|---|---|
| Phenyl azide | CuSO₄, sodium ascorbate, tBuOH/H₂O, 65°C, 24 h | 1,4-Disubstituted triazole-linked dimer | 73% |
| Propargyl azide | CuI, DIPEA, DMF, 50°C, 12 h | Triazole-functionalized polymer precursor | 81% |
Mechanism :
Photochemical Decomposition
UV irradiation (254 nm) cleaves the N–N bond in benzotriazole, generating reactive intermediates:
| Conditions | Products | Applications |
|---|---|---|
| UV light, CH₃CN, 6 h | Aniline derivative + nitrogen gas | Photoresponsive materials |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurodegenerative Disease Research
Recent studies have investigated the interaction of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline with acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Computational studies suggest that this compound could act as a potential inhibitor of AChE, which is crucial for developing therapeutic agents aimed at counteracting neurodegeneration .
2. Antimicrobial Activity
The benzotriazole moiety in this compound has been associated with various biological activities, including antibacterial and antiviral properties. Research indicates that derivatives of benzotriazole exhibit significant activity against a range of pathogens, making them candidates for new antimicrobial agents .
3. Cancer Research
The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Material Science Applications
1. Photostabilizers
Due to its structural properties, this compound can be utilized as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps prevent degradation of materials exposed to sunlight, enhancing their longevity and performance .
2. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its conductivity and stability under operational conditions is ongoing to optimize its use in these technologies .
Research Tool Applications
1. Chemical Probes
In biochemical research, this compound serves as a chemical probe for studying enzyme activity and protein interactions. Its ability to selectively bind to target proteins allows researchers to investigate cellular mechanisms and pathways more effectively .
2. Synthesis of Novel Compounds
This compound can be used as a precursor in the synthesis of more complex heterocyclic compounds through various chemical reactions such as click chemistry. This versatility is beneficial for developing new materials with tailored properties for specific applications .
Case Studies
Case Study 1: Inhibition of Acetylcholinesterase
In a study published in MDPI, researchers synthesized derivatives of benzotriazole and evaluated their inhibitory effects on AChE. The results indicated that modifications to the benzotriazole structure significantly enhanced inhibitory potency, suggesting that further exploration of compounds like this compound could lead to effective treatments for Alzheimer’s disease .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial properties of benzotriazole derivatives against various bacterial strains. The study demonstrated that compounds similar to this compound exhibited significant inhibition zones in disk diffusion assays, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, when used as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Heterocycles
The compound’s analogs differ in their heterocyclic cores and substituents. Key examples include:
| Compound Name | Core Heterocycle | Substituent/Linker | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline | Benzo[d][1,2,3]triazole | Methyl linker to aniline | 129075-89-4 | C₁₃H₁₂N₄ | 210.23 |
| 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | 1,2,4-Triazole | Methyl linker to aniline | 1398410-73-5 | C₉H₁₀N₄ | 174.21 |
| 4-(5-Methyl-1H-tetrazol-1-yl)aniline | Tetrazole | Direct attachment to aniline | 64170-55-4 | C₈H₈N₄ | 175.18 |
| 4-(1H-Pyrazol-3-yl)aniline | Pyrazole | Direct attachment to aniline | 916766-82-0 | C₁₀H₁₁N₃ | 173.21 |
| 4-(1,3-Benzothiazol-2-ylmethyl)aniline | Benzothiazole | Methyl linker to aniline | 37859-28-2 | C₁₄H₁₂N₂S | 240.32 |
Key Observations :
- Benzotriazole vs.
- Linker Presence : Methyl linkers (e.g., in benzotriazole and benzothiazole derivatives) increase molecular flexibility and spatial orientation, whereas direct attachment (e.g., tetrazole analogs) may restrict conformational freedom .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | 4-(5-Methyl-1H-tetrazol-1-yl)aniline |
|---|---|---|---|
| LogP | 2.51 (predicted) | 1.98 (predicted) | 1.75 (predicted) |
| Polar Surface Area (Ų) | 68.9 | 65.2 | 78.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Molecular Weight | 210.23 | 174.21 | 175.18 |
| Lipinski Compliance | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
Key Observations :
Key Observations :
- Benzotriazole derivatives require multi-step syntheses with moderate yields (39–44%), whereas tetrazole analogs achieve higher yields (75%) via simpler routes .
Biological Activity
4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a benzotriazole moiety, known for its diverse pharmacological properties, including anticancer and antiviral activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4. Its structure includes a benzene ring connected to a triazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzotriazole derivatives. For instance, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, demonstrated significant antiproliferative effects against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin . The mechanism of action was attributed to its role as a histone deacetylase inhibitor .
In another study focusing on benzotriazole derivatives, compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer activity by inducing apoptosis in cancer cells . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.
Antiviral Activity
Recent research has highlighted the antiviral properties of benzotriazole derivatives against various viruses. For example, certain derivatives showed selective activity against Coxsackievirus B5 with EC50 values between 6 and 18.5 µM . These compounds were found to protect cells from viral infections by interfering with the early stages of viral attachment and entry into host cells.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : Compounds containing benzotriazole rings often interact with enzymes involved in cell signaling pathways and apoptosis.
- DNA Binding : Benzotriazoles can intercalate into DNA structures, potentially disrupting replication in cancer cells.
- Antioxidant Properties : Some studies suggest that benzotriazole derivatives exhibit antioxidant properties that may contribute to their cytoprotective effects against oxidative stress in cells .
Study on Anticancer Activity
A study published in Molecules examined the synthesis and biological evaluation of various benzotriazole derivatives. Among these derivatives, some exhibited potent cytotoxicity against MKN-45 gastric adenocarcinoma cells. The synthesized compounds were shown to induce higher toxicity compared to traditional chemotherapeutic agents like Paclitaxel .
Study on Antiviral Activity
Another investigation focused on the antiviral effects of benzotriazole derivatives against Coxsackievirus B5. The study reported that specific compounds significantly reduced viral replication in infected cells while exhibiting non-cytotoxic profiles. This protective effect was linked to the ability of these compounds to modulate host cell responses during viral infection .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting benzotriazole derivatives with 4-aminobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target product . Microwave-assisted synthesis (e.g., 100–150 W, 15–30 min) can improve efficiency by reducing side reactions and enhancing regioselectivity . Key factors include solvent polarity (DMF vs. THF), temperature control, and stoichiometric ratios of reactants. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the benzotriazole methyl linkage (δ ~5.2 ppm for -CH₂-) and aromatic proton environments .
- FT-IR : Identify N-H stretches (aniline, ~3350 cm⁻¹) and benzotriazole C=N/C-N vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1 for C₁₃H₁₂N₄) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95% C, H, N content) .
Q. How can researchers optimize purification methods to isolate high-purity this compound?
- Methodological Answer : Combine gradient column chromatography (e.g., silica gel, hexane:EtOAc 3:1 to 1:1) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc). Recrystallization from ethanol/water mixtures (60–70°C) enhances crystalline purity .
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity and pharmacological potential of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to evaluate electron density maps, HOMO-LUMO gaps, and Fukui indices for predicting nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Validate with MD simulations (GROMACS, 50 ns) to assess stability .
- ADME Prediction : SwissADME or pkCSM tools evaluate bioavailability, BBB permeability, and metabolic stability .
Q. How can researchers resolve contradictions in biological activity data for benzotriazole-aniline hybrids?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects .
- Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition).
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., methoxy or halogen groups) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicology of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and analyze degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) and bioaccumulation potential. Include negative controls and replicate samples (n ≥ 4) .
Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis of benzotriazole-aniline derivatives?
- Methodological Answer :
- Conventional Heating : Proceeds via SN2 pathway with steady-state kinetics, often leading to thermal decomposition byproducts .
- Microwave Irradiation : Accelerates polar transition states through dielectric heating, reducing activation energy and favoring regioselective product formation . Monitor reaction progress in real-time using inline FT-IR or Raman spectroscopy.
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; store in airtight containers at 2–8°C. In case of exposure, rinse with water (15 min for skin/eyes) and seek medical attention. Refer to SDS for spill management (e.g., absorb with vermiculite) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
